Quantified Aldose Reductase Inhibition: [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic Acid Matches Potency of Clinical Candidates
The substituted pyrrol-1-ylacetic acid derivative, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (compound 75), demonstrated aldose reductase inhibitory potency comparable to established clinical candidate ARIs such as tolrestat, epalrestat, zopolrestat, and fidarestat [1]. This class-level comparison provides a benchmark for the scaffold's potential.
| Evidence Dimension | Aldose Reductase Inhibitory Potency |
|---|---|
| Target Compound Data | Potency comparable to known ARIs |
| Comparator Or Baseline | Tolrestat, epalrestat, zopolrestat, fidarestat |
| Quantified Difference | Not quantified in source; stated as favorably comparable |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Establishes the pyrrol-1-ylacetic acid scaffold as a legitimate platform for developing potent ARIs, justifying its use in early-stage drug discovery over other, less active cores.
- [1] Nicolaou, I., & Demopoulos, V. J. (2003). Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides. Journal of Medicinal Chemistry, 46(3), 417-426. View Source
